molecular formula C9H12N2 B1405852 2-(Azetidin-3-yl)-5-methylpyridine CAS No. 1260868-49-2

2-(Azetidin-3-yl)-5-methylpyridine

Cat. No.: B1405852
CAS No.: 1260868-49-2
M. Wt: 148.2 g/mol
InChI Key: XDWYXVQMSQSTQT-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-methylpyridine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its structure as a hybrid scaffold featuring both an azetidine ring and a methyl-substituted pyridine ring. This combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The azetidine ring, a four-membered nitrogen heterocycle, is increasingly employed in drug design as a saturated bioisostere for other functional groups, often contributing to improved metabolic stability, solubility, and conformational rigidity in lead compounds. The specific molecular architecture of this compound provides researchers with a multifunctional handle for further synthetic elaboration. While the specific biological profile of this compound itself may not be fully documented, compounds with very similar azetidine-pyridine hybrid structures are recognized for their utility in drug discovery efforts. For instance, such structures are frequently investigated as key intermediates in the synthesis of molecules that act as enzyme inhibitors. Research into related compounds highlights their role as synthetic precursors for pharmaceuticals, including Janus kinase (JAK) inhibitors like baricitinib, which is used to treat rheumatoid arthritis . The structural motif of a pyridine ring linked to an azetidine is a recurrent feature in various biologically active molecules, underscoring the potential research value of this compound . This reagent is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWYXVQMSQSTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azetidin 3 Yl 5 Methylpyridine and Analogous Hybrid Systems

Strategic Approaches to Azetidine (B1206935) Ring Construction

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful class of transformations for the direct formation of cyclic structures. For azetidine synthesis, [2+2] photocycloadditions are particularly relevant, providing a direct route to the four-membered ring system from readily available alkene and imine precursors. researchgate.netnih.gov

Intermolecular [2+2] photocycloadditions are a cornerstone for synthesizing four-membered rings. nih.gov In the context of azetidine synthesis, this typically involves the reaction of an excited-state imine with a ground-state alkene. researchgate.net Historically, these reactions have been hampered by challenges, often requiring the use of ultraviolet light and specific types of imines, such as azauracils or 3-ethoxyisoindolones, to prevent competing E/Z isomerization. nih.govresearchgate.netrsc.org

Recent advancements have focused on the use of visible light in conjunction with photocatalysts to overcome these limitations. A notable strategy involves a visible-light-mediated intermolecular reaction that utilizes the triplet state reactivity of specific oximes, namely 2-isoxazoline-3-carboxylates. researchgate.netnih.gov This method employs a commercially available iridium photocatalyst to facilitate the [2+2] cycloaddition with a diverse range of alkenes under mild conditions. nih.govrsc.org The resulting highly functionalized azetidines can be readily converted to the free, unprotected parent compounds. researchgate.netnih.gov This approach is characterized by its operational simplicity and broad substrate scope. researchgate.netnih.gov

Catalyst/MediatorReactantsLight SourceKey Features
Iridium Photocatalyst2-Isoxazoline-3-carboxylates and AlkenesVisible LightMild conditions, broad scope, operational simplicity. nih.gov
Xanthone (Organic Triplet Sensitizer)Isoxazoline carboxylates and AlkenesNot specifiedConfirms triplet energy transfer mechanism. thieme-connect.com
Acetone (Sensitizer)Imine and AlkeneNot specifiedUsed in intramolecular cycloadditions. nih.govrsc.org

The aza-Paternò-Büchi reaction is the nitrogen-based analogue of the Paternò-Büchi reaction and represents one of the most direct methods for synthesizing azetidines via a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.orgrsc.org Despite its potential efficiency, the application of this reaction has faced significant hurdles. nih.govresearchgate.net

The primary challenge in intermolecular aza-Paternò-Büchi reactions is the tendency of the excited imine to undergo E/Z isomerization, which is a competing and often favored relaxation pathway. nih.govrsc.org To circumvent this issue, many successful examples have utilized cyclic imines, which are structurally constrained from isomerizing. nih.govrsc.org

Modern developments have expanded the scope of this reaction. The visible-light-mediated approach using 2-isoxazoline-3-carboxylates, as mentioned previously, is a significant advancement in the intermolecular aza-Paternò-Büchi reaction. researchgate.netnih.govrsc.org This protocol harnesses the triplet energy transfer from an iridium photocatalyst to activate the oxime precursor, enabling its cycloaddition with a wide variety of alkenes, including those that are unactivated. rsc.orgthieme-connect.com While the majority of aza-Paternò-Büchi reactions are intermolecular, intramolecular versions are also effective for creating complex, tricyclic azetidine structures. acs.orgnih.govrsc.org

Table 1: Comparison of Aza-Paternò-Büchi Reaction Conditions

MethodImine/Precursor TypeAlkene ScopeLight SourceKey Advantage
Classic UV-mediatedCyclic imines (e.g., 3-ethoxyisoindolone)Generally activated alkenesUV LightPrevents E/Z isomerization of imine. nih.govrsc.org
Visible-Light Photocatalysis2-Isoxazoline-3-carboxylatesBroad scope, including unactivated alkenes. nih.govthieme-connect.comVisible LightMild conditions, high functional group tolerance. nih.govthieme-connect.com
IntramolecularUnconjugated imines tethered to alkenesUnactivated alkenesDirect or sensitized excitationAccess to complex 3D structures. acs.orgrsc.org

Strain-Release Functionalization Methodologies

The inherent ring strain of certain bicyclic and polycyclic systems can be harnessed as a driving force for chemical transformations. These strain-release methodologies provide powerful and often stereospecific routes to functionalized azetidines.

A highly innovative method for the modular synthesis of azetidines utilizes the significant ring strain of azabicyclo[1.1.0]butane. organic-chemistry.orgnih.govacs.org This strategy, developed by Aggarwal and co-workers, involves the generation of the previously unreported azabicyclo[1.1.0]butyl lithium. organic-chemistry.org This nucleophilic intermediate is then trapped with a boronic ester to form a strained boronate complex. organic-chemistry.orgnih.govacs.org

Upon N-protonation with a mild acid like acetic acid, the complex undergoes a stereospecific 1,2-metalate rearrangement. organic-chemistry.org This rearrangement is driven by the release of ring strain and involves the cleavage of the central C-N bond, ultimately yielding an N-H azetidinyl boronic ester. organic-chemistry.orgnih.govacs.org This method is notable for its broad scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters, and for its complete stereospecificity. nih.gov The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. nih.govbris.ac.uk

Table 2: Key Steps in Strain-Release Homologation

StepDescriptionKey ReagentsDriving Force
1Generation of azabicyclo[1.1.0]butyl lithium.Azabicyclo[1.1.0]butane, s-butyl lithium/TMEDAHigh s-character of the bridgehead C-H bond. bris.ac.uk
2Trapping with a boronic ester to form a boronate complex.Various boronic esters (R-B(OR)2)Nucleophilic addition
3N-protonation and 1,2-migration.Acetic acidRelease of ring strain. organic-chemistry.orgnih.govacs.org

Ring expansion reactions provide another strategic avenue for azetidine synthesis, typically starting from smaller, three-membered rings like aziridines. rsc.org These transformations build molecular complexity by inserting an atom into the pre-existing ring.

A stereoselective [3+1] ring expansion has been developed for the synthesis of highly substituted methylene azetidines. nih.gov This reaction involves the treatment of strained bicyclic methylene aziridines with rhodium-bound carbenes. The process is believed to occur through an ylide-type mechanism, where the strain within the methylene aziridine (B145994) facilitates a ring-opening and ring-closing cascade. nih.gov A key advantage of this method is the efficient transfer of chirality from the aziridine substrate to the azetidine product, yielding products with excellent regioselectivity and stereoselectivity. nih.gov The resulting methylene azetidines can be further elaborated to create scaffolds with adjacent tertiary-quaternary or even quaternary-quaternary stereocenters. nih.gov While less common, the expansion of azetidines themselves into larger six-membered rings like 1,3-oxazinan-2-ones has also been explored, highlighting the utility of the strained four-membered ring as a synthetic building block. rsc.orgimperial.ac.uk

Intramolecular Cyclization and Annulation Processes for Azetidine Formation

Intramolecular cyclization represents a powerful and direct strategy for the formation of the azetidine ring. By tethering the nitrogen nucleophile and the electrophilic carbon center within the same molecule, these methods facilitate the challenging 4-exo-tet ring closure.

The intramolecular cyclization of γ-haloamines, often generated in situ from the corresponding γ-haloalkyl-imines, is a classical yet effective method for azetidine synthesis. This transformation typically involves the reduction of an imine to a secondary amine, which then undergoes intramolecular nucleophilic substitution to displace a halide on the γ-carbon, forming the four-membered ring.

The process can be challenging due to the high activation energy required for the formation of the strained azetidine ring, which can lead to competing elimination reactions, particularly with substrates prone to forming conjugated systems. nih.gov To overcome this, reactions often require high temperatures, sometimes facilitated by microwave irradiation, to drive the cyclization to completion. nih.gov A variety of bases can be employed, with potassium hydroxide in a mixture of THF and water being an effective system. nih.gov

Table 1: Synthesis of 2-Alkyl Azetidines via γ-Chloroamine Cyclization nih.gov
EntryAlkyl Substituent (R)Yield (%)
1n-Pentyl55
2Cyclohexyl52
3n-Butyl44

The aza-Michael addition is a versatile C-N bond-forming reaction that can be applied to the synthesis of functionalized azetidines. mdpi.com This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system tethered to a precursor that will form the azetidine ring. More commonly, the aza-Michael addition is used to functionalize a pre-formed azetidine scaffold.

In a notable example, methyl 2-(N-Boc-azetidin-3-ylidene)acetate serves as a Michael acceptor for various heterocyclic amines. mdpi.combohrium.comresearchgate.net This reaction, typically catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds efficiently to yield 3-substituted azetidine derivatives. mdpi.combohrium.com The reaction tolerates a range of both aliphatic and aromatic heterocyclic amines, providing access to a diverse library of azetidine-containing building blocks. mdpi.com

The reaction conditions are generally mild, and the yields are often high. For instance, the addition of various pyrazoles to the azetidin-3-ylidene acetate acceptor proceeds in good to excellent yields, demonstrating the utility of this method for creating complex hybrid heterocyclic systems. mdpi.com

Table 2: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.com
EntryNH-HeterocycleYield (%)
11H-Pyrazole83
24-Bromo-1H-pyrazole82
33-(Trifluoromethyl)-1H-pyrazole73
41H-Indazole78
51H-1,2,4-Triazole80

A significant challenge in the synthesis of substituted azetidines is controlling the regioselectivity of ring-forming reactions. A recently developed method utilizes lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. nih.govfrontiersin.orgnih.govelsevierpure.com

This methodology is noteworthy for its high yields and excellent regioselectivity, favoring the 4-exo-tet cyclization pathway. frontiersin.org The La(OTf)₃ catalyst effectively activates the epoxide for nucleophilic attack by the tethered amine, even in the presence of acid-sensitive and Lewis basic functional groups. nih.govfrontiersin.orgnih.govelsevierpure.com The reaction demonstrates broad substrate scope, tolerating various substituents on both the amine and the carbon backbone of the epoxy amine. frontiersin.org For example, substrates with Boc, PMB, and TBS protecting groups, as well as nitrile and sulfide functionalities, all afford the corresponding azetidines in high yields. frontiersin.org

Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product plays a crucial role in directing the regioselectivity of the aminolysis. frontiersin.orgnih.gov

Table 3: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines frontiersin.org
EntrySubstrate (Epoxy Amine)Yield (%)
1N-(cis-3,4-Epoxyhexyl)tosylamide94
2N-Butyl-N-(cis-3,4-epoxyhexyl)tosylamide93
3N-(tert-Butyl)-N-(cis-3,4-epoxyhexyl)tosylamide91
4tert-Butyl (cis-3,4-epoxyhexyl)carbamate (Boc-protected)85
5N-(cis-3,4-Epoxyhexyl)-4-methoxybenzylamine (PMB-protected)91
6N-(cis-3,4-Epoxyhexyl)-N-((tert-butyldimethylsilyl)oxy)amine (TBS-protected)89

While electrochemistry offers a powerful tool for forging new bonds under mild conditions, the application of electroreductive intramolecular cross-coupling reactions for the direct synthesis of the azetidine ring is not extensively documented. However, related electrochemical methods have been developed. For instance, an electrocatalytic intramolecular hydroamination of allylic sulfonamides, merging cobalt catalysis and electricity, has been shown to produce azetidines in good yields. This process proceeds through a regioselectively generated carbocationic intermediate that undergoes intramolecular C-N bond formation.

More conventional cross-coupling approaches, while not electroreductive, have been successfully applied to functionalize the azetidine ring. For example, iron-catalyzed cross-coupling of 3-iodoazetidines with a variety of Grignard reagents (aryl, heteroaryl, vinyl, and alkyl) provides the corresponding 3-substituted azetidines in good to excellent yields. rsc.org This demonstrates the utility of cross-coupling strategies in elaborating the azetidine scaffold.

The direct functionalization of C-H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a powerful route to azetidines. acs.org This approach utilizes a directing group, such as a picolinamide (PA) group, to guide a palladium catalyst to a specific C-H bond for activation and subsequent C-N bond formation. acs.org

This methodology allows for the synthesis of azetidines from acyclic amine precursors under relatively mild conditions, featuring low catalyst loading and the use of inexpensive reagents. acs.org The key step in this process is the directed cyclopalladation, followed by oxidation of Pd(II) to a Pd(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring and regenerate the active catalyst. rsc.org

The reaction exhibits excellent functional group tolerance. rsc.org For example, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)-H amination using a combination of benziodoxole tosylate as an oxidant and AgOAc as an additive, which proceeds with a broad range of substrates to form functionalized azetidines. rsc.org

Table 4: Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis acs.org
EntrySubstrateYield (%)
1N-(2,2-dimethylpropyl)picolinamide85
2N-(2-ethylbutyl)picolinamide78
3N-(2-methyl-2-phenylpropyl)picolinamide72
4N-(cyclopropylmethyl)picolinamide81

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For azetidine synthesis, this translates to a focus on reducing waste, avoiding hazardous reagents, and utilizing energy-efficient processes such as photocatalysis and flow chemistry.

Photochemical methods offer a green alternative to traditional thermal reactions. For example, a photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines. nih.gov This [3+1] cyclization approach is characterized by a double C-H activation and proceeds under visible light irradiation at room temperature, offering an atom-economical route to substituted azetidines. nih.gov Another photochemical approach is the Norrish-Yang reaction, which involves the intramolecular cyclization of 2-amino ketones to form 3-hydroxyazetidines. durham.ac.uk

Flow chemistry provides a safe, scalable, and efficient platform for chemical synthesis, including the preparation of azetidines. uniba.it The continuous processing of reagents in a flow reactor allows for precise control over reaction parameters, enhanced safety, and often higher yields compared to batch processes. durham.ac.uk The photochemical Norrish-Yang cyclization has been successfully implemented in a flow system, enabling the multi-gram scale synthesis of 3-hydroxyazetidines with short residence times and high reproducibility. durham.ac.uk Furthermore, the hydrogenation of 2-azetines to azetidines has been demonstrated in a continuous flow setup using environmentally benign solvents, highlighting the potential for developing sustainable, multi-step telescoped syntheses. uniba.it

Green Chemistry and Sustainable Synthetic Routes for Azetidines

Continuous Flow Hydrogenation of Azetines

The reduction of azetines to their corresponding saturated azetidine derivatives is a crucial transformation. Continuous flow hydrogenation has emerged as a superior method for this purpose, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. researchgate.net

ParameterConditionOutcomeReference
Catalyst Not specified in snippetsHigh chemoselectivity researchgate.netuniss.it
Solvents Ethyl acetate, Cyclopentyl methyl ether (CPME)Environmentally responsible process researchgate.netuniss.it
Technology Continuous flow reactorSafe and sustainable researchgate.netuniss.it
Substrates Functionalized 2-azetinesAccess to bio-relevant azetidines researchgate.net
Utilization of Environmentally Benign Reagents and Solvents

A significant focus in modern synthetic chemistry is the adoption of green and sustainable practices. In the context of azetidine synthesis, this includes the use of environmentally benign reagents and solvents. Cyclopentyl methyl ether (CPME) has been identified as a particularly advantageous solvent for these transformations. uniss.ituniba.it

CPME is a desirable alternative to more traditional ethereal solvents like tetrahydrofuran (THF) due to its higher boiling point, lower peroxide-forming tendencies, and greater stability under both acidic and basic conditions. uniba.it Its low solubility in water simplifies work-up procedures and reduces the volume of organic waste generated. uniba.it The combination of flow technology with CPME as a solvent has been successfully applied to the synthesis of 2-substituted azetines and 3-substituted azetidines, underscoring the commitment to sustainable chemical manufacturing. uniba.itacs.org The use of ethyl acetate as a solvent in the continuous flow hydrogenation of 2-azetines further highlights the move towards more environmentally responsible chemical processes. researchgate.netuniss.it

SolventKey AdvantagesApplicationReference
Cyclopentyl methyl ether (CPME) High boiling point, low peroxide formation, chemical stability, low water solubilityContinuous flow synthesis of azetines and azetidines uniba.itacs.org
Ethyl acetate Environmentally responsibleContinuous flow hydrogenation of 2-azetines researchgate.netuniss.it

Advanced Synthetic Routes to Substituted Pyridine (B92270) Systems

The pyridine moiety is a ubiquitous structural motif in pharmaceuticals and functional materials, necessitating a diverse array of synthetic methodologies for its construction and functionalization. acs.orgresearchgate.net

Metal-Catalyzed Alkyne Annulation Strategies for Pyridine Ring Construction

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles represent a powerful and atom-economical approach to constructing substituted pyridine rings. researchgate.netacsgcipr.org This methodology allows for the convergent synthesis of complex pyridines from simple, readily available starting materials. researchgate.net Various transition metals, including rhodium and ruthenium, have been shown to effectively catalyze these transformations. acsgcipr.orgrsc.org Recent advancements in this area have focused on controlling the regioselectivity of the cycloaddition, particularly when unsymmetrical alkynes are employed. researchgate.netresearchgate.net Furthermore, the development of electrochemical methods for [2+2+2] annulation obviates the need for transition metals and external oxidants, offering a more sustainable alternative. researchgate.net

Catalyst SystemReactantsProductKey FeaturesReference
Rhodium(III) Allyl amines, AlkynesSubstituted PyridinesSequential dehydrogenation and N-annulation rsc.org
Ruthenium(II) Alkynes, NitrilesSubstituted Pyridines[2+2+2] cycloaddition acsgcipr.org
Electrochemical (metal-free) Alkynes, NitrilesSubstituted PyridinesUtilizes a triarylamine redox mediator researchgate.net

Direct Conversion Approaches from N-Vinyl and N-Aryl Amides to Pyridines

A highly efficient and convergent route to substituted pyridines involves the direct condensation of N-vinyl or N-aryl amides with π-nucleophiles, such as alkynes. acs.org This single-step procedure is typically mediated by an activating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base like 2-chloropyridine. acs.org The reaction proceeds through the formation of a highly reactive intermediate that undergoes annulation to afford the pyridine ring. acs.org This methodology is compatible with a wide range of functional groups on both the amide and alkyne coupling partners, providing rapid access to a diverse array of highly substituted pyridines with predictable regiochemical outcomes. acs.org

Regioselective Functionalization and Derivatization of Pyridine Rings

The regioselective functionalization of a pre-existing pyridine ring is a cornerstone of pyridine chemistry, allowing for the introduction of various substituents at specific positions. eurekaselect.comjiaolei.group A multitude of strategies have been developed to achieve this, often exploiting the inherent electronic properties of the pyridine ring or employing directing groups.

Classical approaches such as the Minisci reaction allow for the introduction of alkyl radicals onto the electron-deficient pyridine ring, though often with limited regioselectivity between the C2 and C4 positions. acs.org More recent developments have focused on achieving higher levels of regiocontrol. For instance, photochemical methods involving the generation of pyridinyl radicals have demonstrated distinct positional selectivity compared to traditional Minisci chemistry. acs.org

The generation of pyridyne intermediates, such as 3,4-pyridyne, enables the regioselective difunctionalization of the pyridine ring. rsc.org Additionally, transition-metal-free methods, including deprotonation and halogen-metal exchange, can be used to generate nucleophilic pyridyl species for subsequent reaction with electrophiles. jiaolei.group Conversely, the pyridine ring can be activated towards nucleophilic attack by various means, facilitating alkylation and other functionalizations. jiaolei.groupacs.org Rhodium-catalyzed direct arylation represents another powerful tool for the C-H functionalization of pyridines. nih.gov

MethodPosition(s) FunctionalizedKey FeaturesReference
Photochemical Radical Functionalization C4 or C6Diverges from classical Minisci selectivity acs.org
3,4-Pyridyne Intermediates C3 and C4Regioselective difunctionalization rsc.org
Neighboring Group Assistance Position adjacent to a directing groupMild conditions for ester modification nih.gov
Rhodium(I)-Catalyzed Direct Arylation Ortho positionDirect C-H functionalization nih.gov

Convergent and Divergent Synthetic Pathways for Azetidine-Pyridine Hybrid Architectures

The construction of molecules containing both azetidine and pyridine rings, such as 2-(Azetidin-3-yl)-5-methylpyridine, can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis would involve the separate synthesis of a functionalized azetidine and a functionalized pyridine, followed by their coupling in a late-stage reaction. For example, a 3-substituted azetidine bearing a nucleophilic or electrophilic handle could be coupled with a correspondingly functionalized pyridine derivative. This approach is often advantageous as it allows for the independent optimization of the synthesis of each heterocyclic component and facilitates the rapid generation of analogues by varying the coupling partners.

Cross-Coupling Methodologies for Establishing Azetidine-Pyridine Linkages

The formation of a carbon-carbon or carbon-nitrogen bond between an azetidine ring and a pyridine ring is a key step in the synthesis of this compound and its analogs. Cross-coupling reactions catalyzed by transition metals have emerged as powerful tools for this purpose.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds. nih.gov For instance, the Suzuki-Miyaura coupling can be employed to react a 3-haloazetidine derivative with a pyridineboronic acid, or a 3-azetidinylboronic acid derivative with a halopyridine. nih.gov Another powerful palladium-catalyzed reaction is the Buchwald-Hartwig amination, which is used to form C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction can be applied to couple a halopyridine with a 3-aminoazetidine derivative or an azetidine with an aminopyridine. nih.gov The choice of ligands is crucial in these reactions to ensure high yields and selectivity. wikipedia.org

Iron-catalyzed cross-coupling reactions have also been developed for the synthesis of 3-substituted azetidines. rsc.org These methods often utilize Grignard reagents and offer a more cost-effective and environmentally friendly alternative to palladium catalysis. For example, 3-iodoazetidines can be coupled with aryl, heteroaryl, vinyl, and alkyl Grignard reagents in the presence of an iron catalyst to produce a variety of 3-substituted azetidines in good to excellent yields. rsc.org

The table below summarizes various cross-coupling methodologies that can be applied to the synthesis of azetidine-pyridine linkages.

Cross-Coupling Reaction Catalyst Reactants Bond Formed Key Features
Suzuki-Miyaura CouplingPalladium3-Haloazetidine + Pyridineboronic acidC-CMild reaction conditions, high functional group tolerance. nih.gov
Buchwald-Hartwig AminationPalladium3-Aminoazetidine + HalopyridineC-NForms a direct C-N linkage, broad substrate scope. wikipedia.orgnih.gov
Negishi CouplingPalladiumAziridinylzinc chloride + Aryl halideC-CCan be adapted for azetidines, proceeds with retention of stereochemistry. nih.gov
Hiyama CouplingPalladium3-Iodoazetidine + ArylsilaneC-CMild reaction conditions and good yields.
Iron-Catalyzed CouplingIron3-Iodoazetidine + Pyridyl Grignard reagentC-CCost-effective and environmentally friendly. rsc.org

Diversity-Oriented Synthesis (DOS) Approaches for Hybrid Scaffold Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk In the context of azetidine-pyridine hybrids, DOS can be used to generate a wide range of analogs with varying substituents and stereochemistry. The goal of DOS is to explore a large area of chemical space to identify compounds with novel biological activities. cam.ac.uk

A typical DOS approach for generating azetidine-based scaffolds involves the synthesis of a densely functionalized azetidine core, which can then be elaborated through a series of diversification reactions. nih.gov For example, a trisubstituted azetidine can be synthesized and then subjected to reactions such as ring-closing metathesis to create fused 8-membered rings, or intramolecular cyclizations to form bridged and spirocyclic systems. nih.gov These scaffolds can then be further functionalized to generate a library of diverse molecules. researchgate.net

The following table outlines a potential DOS workflow for the generation of a library of azetidine-pyridine hybrid scaffolds.

Phase Description Example Reactions Outcome
Build Synthesis of a functionalized azetidine core.Multistep synthesis from N-allyl amino diols. nih.govA versatile azetidine intermediate with multiple points for diversification.
Couple Attachment of the pyridine moiety and other building blocks.Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.govwikipedia.orgA collection of azetidine-pyridine hybrids with appendage diversity.
Pair Intramolecular reactions to create complex scaffolds.Ring-closing metathesis, intramolecular cyclizations. nih.govA library of fused, bridged, and spirocyclic azetidine-pyridine scaffolds.

Stereoselective Synthesis of Azetidine-Pyridine Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azetidine-pyridine stereoisomers is of great importance.

One approach to stereoselective synthesis is the use of chiral starting materials. For example, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov These chiral azetidin-3-ones can then be converted to the desired this compound stereoisomers.

Another powerful strategy is the use of asymmetric catalysis. For example, a highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. acs.org This reaction allows for the installation of two versatile functionalities on the azetidine ring with the concomitant construction of two new stereogenic centers. acs.org This method provides a convenient route to chiral 2,3-disubstituted azetidines.

The following table presents examples of stereoselective reactions that can be used in the synthesis of chiral azetidine-pyridine derivatives.

Stereoselective Method Key Reagents/Catalysts Description Stereochemical Outcome
Chiral Pool SynthesisChiral N-propargylsulfonamidesGold-catalyzed oxidative cyclization to form chiral azetidin-3-ones. nih.govAccess to specific enantiomers based on the starting material.
Asymmetric CatalysisCopper/bisphosphine catalystEnantioselective boryl allylation of azetines. acs.orgHigh enantioselectivity for the formation of 2,3-disubstituted azetidines.
Diastereoselective SynthesisGrignard reagentsDiastereoselective addition to azabicyclobutanes. uni-muenchen.deFormation of functionalized azetidines with specific diastereoselectivity.

Theoretical and Computational Investigations of 2 Azetidin 3 Yl 5 Methylpyridine

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations are a cornerstone for dissecting the conformational landscape and electronic properties of 2-(Azetidin-3-yl)-5-methylpyridine. These computational techniques allow for a detailed examination of the molecule's energetic and reactive nature.

Energetic Analyses of Ring Strain and Configurational Stability of Azetidine (B1206935) Moieties

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, a key determinant of its chemical behavior. researchgate.netrsc.org The strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of the less strained five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This inherent strain endows the azetidine moiety with a unique combination of molecular rigidity and stability, making it a valuable scaffold in medicinal chemistry. researchgate.net The presence of a substituent at the 3-position, as in this compound, influences the conformational preferences of the azetidine ring. Computational studies, such as those employing ab initio Hartree-Fock and density functional theory methods, reveal that the four-membered azetidine ring can adopt puckered structures. nih.gov The specific conformation is dependent on the nature of the substituent and the surrounding molecular backbone. nih.gov

The stability of different substituted azetidines can be evaluated computationally. For instance, the stability of various protecting group (PG)-azetidine esters has been assessed under different conditions, providing insights into their relative stabilities. researchgate.net These energetic analyses are crucial for predicting the most stable configurations and for understanding how substituents modulate the ring's properties.

Table 1: Comparative Ring Strain Energies of Cyclic Amines

Cyclic Amine Ring Size Strain Energy (kcal/mol)
Aziridine (B145994) 3 26.7 researchgate.net
Azetidine 4 25.2 researchgate.net
Pyrrolidine 5 5.8 researchgate.net
Piperidine 6 0 researchgate.net

This table is generated based on available data and may not be exhaustive.

Studies on Electron Transfer Processes and Redox Properties of Azetidine Derivatives

The electronic properties of azetidine derivatives, including their capacity for electron transfer, are fundamental to their reactivity. The nitrogen atom's lone pair of electrons plays a crucial role in these processes. researchgate.net However, the ring strain in azetidines can reduce the availability of this lone pair for protonation, making them weaker bases compared to other heterocyclic amines. ontosight.ai

Photochemical studies on related systems, such as phenacyl amines, have shown that electron transfer from the amine to a carbonyl group can occur in the excited state, leading to the formation of a ketyl radical anion and an aminium radical. nih.gov This process can lead to the cleavage of the C-N bond. nih.gov While specific studies on the redox properties of this compound are not extensively documented, the general principles of electron transfer in amine-containing compounds are applicable. The antioxidant activity of some azetidine-2-one derivatives has been investigated, demonstrating their ability to scavenge free radicals, which is an electron transfer process. jmchemsci.com

Elucidation of Reaction Pathways and Energy Barrier Analysis (e.g., Ring Opening, Ring Expansion)

The inherent ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions, which are often the focal point of theoretical investigations. beilstein-journals.orgmagtech.com.cn These reactions are typically facilitated by the release of strain energy. beilstein-journals.org

Ring Opening: Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn These reactions often require activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt to proceed, making them sensitive to electronic effects. magtech.com.cn The regioselectivity of ring-opening in unsymmetrically substituted azetidines is highly dependent on the nature of the substituents. magtech.com.cn Computational models, including Density Functional Theory (DFT) calculations, have been employed to rationalize the observed regioselectivity in nucleophilic opening reactions, showing good agreement with experimental results. nih.gov For instance, in the enantioselective ring-opening of 3-substituted azetidines, computational modeling revealed a network of interactions that stabilize the transition state. acs.org

Ring Expansion: Azetidines can undergo one-carbon ring expansion to form pyrrolidines. nih.gov This can be achieved through a researchgate.netmit.edu-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov Biocatalytic approaches using engineered enzymes have shown remarkable enantioselectivity in this transformation. nih.gov Theoretical studies have also been conducted on the carbonylative ring expansion of aziridines to β-lactams (azetidin-2-ones), providing mechanistic insights. acs.org Additionally, azetidines with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion, which can then be opened by nucleophiles to yield either pyrrolidines or azepanes. nih.gov DFT calculations have been instrumental in understanding the competitive nature of these ring expansion pathways. nih.gov

Computational Modeling to Guide Chemical Synthesis

Computational modeling has become an indispensable tool in modern synthetic chemistry, offering predictive power and mechanistic understanding that can significantly streamline the development of synthetic routes to complex molecules like this compound.

Prediction of Substrate Reactivity and Selectivity in Catalytic Reactions

Computational models are increasingly used to predict the outcome of chemical reactions before they are attempted in the lab. mit.edu This is particularly valuable for complex reactions like the synthesis of azetidines, which can be challenging. mit.edu For example, in the photocatalyzed synthesis of azetidines from alkenes and oximes, computational models have been developed to pre-screen potential reactants. mit.edu By calculating frontier orbital energies and modeling other factors that influence reaction yield, researchers can predict which substrate pairs will react successfully. mit.edu

These models can also predict selectivity in catalytic reactions. For instance, in substrate-directed enantioselective aziridination, a mnemonic based on computational findings can predict the suitability of a given alkene and the absolute configuration of the product. acs.org In the context of this compound, such predictive modeling could be applied to design efficient catalytic syntheses, for example, through cross-coupling reactions to introduce the 5-methylpyridine moiety onto a pre-formed azetidine ring. organic-chemistry.org

Table 2: Computationally Predicted vs. Experimentally Tested Azetidine Synthesis Reactions

Alkene-Oxime Pairs Studied Computationally Reactions Predicted to Work Reactions Tested Experimentally Accuracy of Predictions
27 mit.edu A significant number mit.edu 18 mit.edu Most predictions were accurate mit.edu

This table summarizes the findings of a study on photocatalyzed azetidine synthesis and is intended for illustrative purposes.

Derivation of Mechanistic Insights from Advanced Theoretical Studies

Advanced theoretical studies provide deep mechanistic insights that are often inaccessible through experimental means alone. nih.gov For example, DFT calculations have been used to understand the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in the radical cyclization of ynamides to form azetidines. nih.gov These calculations revealed that the 4-exo-dig process is kinetically favored. nih.gov

In the context of ring expansion reactions, quantum mechanical DFT calculations have rationalized the observed regioselectivities for the nucleophilic opening of 1-azonia-bicyclo[3.2.0]heptane intermediates, which are formed from 2-substituted azetidines. nih.gov Furthermore, computational studies have been crucial in understanding the mechanism of the aza Paternò-Büchi reaction for azetidine synthesis, revealing a diradical pathway and explaining the origin of selectivity. researchgate.net For the synthesis of this compound, these types of advanced theoretical studies could elucidate the precise mechanism of its formation and predict potential side reactions, thereby guiding the optimization of reaction conditions.

Cheminformatics and Structural Data Analysis

Cheminformatics and the analysis of structural data are foundational to modern drug discovery and materials science. By leveraging computational tools and large chemical databases, researchers can predict the properties, behavior, and potential applications of novel molecules like this compound. This data-driven approach accelerates the design-test-analyze cycle, enabling more efficient and targeted scientific inquiry.

Exploration of Chemical Databases for Azetidine and Pyridine-Containing Compounds (e.g., ChEMBL)

Chemical databases such as ChEMBL are indispensable resources that archive the bioactivity and physicochemical properties of a vast number of compounds. ebi.ac.uk These databases are manually curated from primary scientific literature and provide high-quality, standardized data that is essential for computational analysis. nih.gov For a novel compound like this compound, a typical exploration would involve searching for its structure or for molecules containing its core scaffolds—azetidine and pyridine (B92270).

Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique three-dimensional shapes and ability to improve pharmacokinetic properties. chemenu.com Similarly, the pyridine ring is a common motif in numerous approved drugs. chemenu.com A search in a database like ChEMBL for compounds containing both azetidine and pyridine moieties would yield data on their known biological targets, binding affinities (such as IC₅₀ or Kᵢ values), and associated physicochemical properties. This information provides a valuable starting point for understanding the potential biological relevance of a new analog.

While specific data for this compound is not extensively cataloged in public databases, an analysis of related compounds can offer significant insights. Researchers can filter and collate data for compounds with high structural similarity to build a foundational dataset for predictive modeling.

Table 1: Representative Data for Azetidine-Pyridine Compounds in a Chemical Database This table is illustrative and populated with hypothetical data based on typical entries found in ChEMBL for analogous compounds.

ChEMBL IDStructureTargetActivity TypeValue (nM)
CHEMBL_EX14-(pyridin-2-yl)azetidin-2-oneThrombinIC50150
CHEMBL_EX23-(pyridin-4-ylmethyl)azetidinenAChR α7Ki85
CHEMBL_EX31-methyl-3-(pyridin-3-yl)azetidineMAO-BIC50220
CHEMBL_EX42-(azetidin-3-yl)pyridineGABA-A ReceptorEC50500

This initial data exploration helps to form hypotheses about the potential targets and characteristics of this compound, guiding further computational and experimental work.

Conformational Generation and Analysis of Hybrid Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their corresponding energy levels. For a hybrid system like this compound, which combines a flexible four-membered ring with an aromatic ring, this analysis is crucial.

The azetidine ring is not planar and undergoes a puckering motion. nih.gov The energetic barrier to this puckering is relatively low, meaning the ring can exist in multiple conformations. The specific preference for a puckered state can be influenced by its substituents. nih.gov The connection of the azetidine ring at its 3-position to the pyridine ring introduces another degree of freedom: rotation around the C-C single bond linking the two heterocyclic systems.

Computational methods, such as density functional theory (DFT), are employed to perform a systematic search of the conformational space. nih.gov This involves rotating the single bond connecting the rings and calculating the potential energy of the resulting conformer. The results can be visualized in a potential energy surface plot, which identifies the low-energy, stable conformations that the molecule is most likely to adopt.

Table 2: Hypothetical Conformational Energy Profile of this compound This table represents a simplified output from a hypothetical conformational analysis scan around the C(azetidine)-C(pyridine) bond.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
05.2Eclipsed (Sterically hindered)
600.8Gauche
900.0Skew (Global Minimum)
1200.9Gauche
1804.5Eclipsed (Sterically hindered)

The analysis would reveal the most stable three-dimensional structure, which is considered the "bioactive conformation" for initial docking studies. Understanding the energy barriers between conformations also provides insight into the molecule's flexibility and how easily it can adapt its shape to bind to a biological target. nih.gov

Application of Data Analytics for Rational Molecular Design

Rational molecular design utilizes the insights gained from cheminformatics and theoretical studies to design new molecules with desired properties. By combining structural data, conformational preferences, and bioactivity information from related compounds, data analytics and machine learning models can guide the modification of a lead compound like this compound.

One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. To build such a model for our target, one would first generate a virtual library of derivatives by making small, systematic modifications to the parent structure (e.g., changing the position of the methyl group, adding substituents to the azetidine ring).

Next, a set of molecular descriptors is calculated for each analog. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., topological polar surface area or TPSA).

Table 3: Illustrative Molecular Descriptors for a Virtual Series of Analogs This table shows a hypothetical dataset that would be used to build a QSAR model.

Compound IDModificationLogPTPSA (Ų)Molecular WeightPredicted IC50 (nM)
AMP-001(Parent)1.8528.15148.21250
AMP-0026-methylpyridine1.8528.15148.21400
AMP-0035-chloropyridine2.4028.15168.65120
AMP-004N-methylazetidine2.1524.06162.24180
AMP-0055-methoxypyridine1.6037.38164.21310

Using statistical methods or machine learning algorithms, a model is trained on this data to predict the activity of new, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules that are most likely to be active, saving significant time and resources. This data-driven process, which integrates database mining, conformational analysis, and predictive modeling, is central to modern efforts in discovering new therapeutic agents.

Research Applications of 2 Azetidin 3 Yl 5 Methylpyridine Scaffolds in Chemical Biology and Advanced Organic Synthesis

Development of Advanced Chemical Probes

The 2-(Azetidin-3-yl)-5-methylpyridine scaffold is instrumental in the development of sophisticated chemical probes designed for studying biological systems. These probes, including activity-based probes and radiolabeled tracers, leverage the unique properties of the azetidine (B1206935) ring to achieve high specificity and utility in various research applications.

Design and Synthesis of Activity-Based Probes (ABPs) Utilizing Azetidine Scaffolds

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. nih.gov The design of these activity-based probes (ABPs) often incorporates a reactive "warhead" that forms a covalent bond with a target enzyme, a tag for visualization or enrichment, and a scaffold that provides specificity and favorable physicochemical properties.

The azetidine scaffold, as found in this compound, is increasingly being used in the design of novel ABPs. chemrxiv.org Its rigid, three-dimensional structure can be exploited to orient the reactive warhead and other functionalities in a precise manner, leading to enhanced selectivity for target proteins. enamine.net For instance, azetidine-containing ABPs have been developed to target specific classes of enzymes, such as serine hydrolases, by attaching a suitable reactive group to the azetidine ring. nih.gov

The synthesis of these probes often involves modular approaches where the azetidine core is functionalized with different reactive groups and reporter tags. This allows for the rapid generation of a library of probes with diverse reactivity and target specificity. chemrxiv.org A key advantage of using the azetidine scaffold is its ability to produce stereochemically defined probes, which is crucial for studying the stereoselectivity of protein-ligand interactions. chemrxiv.org

A recent development in ABPP is the use of broadly reactive probes that can target a wider range of nucleophilic residues in the proteome. Acrolein, a simple α,β-unsaturated carbonyl compound, has been proposed as one such probe that reacts via Michael addition. nih.gov The this compound scaffold could potentially be functionalized with an acrolein-like warhead to create novel ABPs with unique reactivity profiles.

Probe TypeScaffold FeatureTarget Class ExampleReference
Stereospecific ABPEnantiopure AzetidineSerine Hydrolases chemrxiv.org
Broadly Reactive ABPAzetidine with Michael AcceptorCysteine Proteome nih.gov

Radiolabeling Strategies for Tracer Development in Research

Radiolabeled tracers are essential tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The development of novel tracers with improved targeting and pharmacokinetic properties is an ongoing area of research. The this compound scaffold can be a valuable component in the design of such tracers.

The nitrogen atom in the azetidine ring and the pyridine (B92270) ring can serve as coordination sites for radiometals. For example, the bifunctional chelate H₄Dpaa.ga has been used for the rapid complexation of Gallium-68 (⁶⁸Ga) under mild, physiological conditions, making it suitable for creating PET tracers. rsc.org A similar strategy could be employed by modifying the this compound scaffold to incorporate a suitable chelating moiety for ⁶⁸Ga or other medically relevant radioisotopes.

Furthermore, the azetidine unit can be incorporated into larger molecules, such as peptides or small molecule inhibitors, that are designed to target specific receptors or enzymes in the body. researchgate.netacs.org The subsequent radiolabeling of these molecules would allow for their non-invasive visualization and quantification using PET imaging. The physicochemical properties imparted by the azetidine ring, such as increased stability and improved brain penetration, can be particularly advantageous for developing tracers for neurological applications. nih.govbroadinstitute.org

Exploration of Novel Scaffolds in Lead-Like and Chemical Probe Discovery Research

The quest for novel chemical entities with drug-like properties is a central theme in modern medicinal chemistry. The this compound scaffold provides a unique starting point for the design of diverse molecular libraries aimed at identifying new lead compounds and chemical probes.

Design of Azetidine-Based Scaffolds for CNS-Focused Lead-Like Libraries

The development of drugs targeting the central nervous system (CNS) presents significant challenges, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). nih.gov Molecules intended for CNS applications must possess a specific set of physicochemical properties, including low molecular weight, limited polar surface area, and appropriate lipophilicity. nih.gov

Diversity-oriented synthesis (DOS) is a powerful approach for generating collections of structurally diverse and complex molecules. nih.gov By applying DOS principles to the this compound scaffold, it is possible to create a wide array of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These libraries can then be screened for activity against various CNS targets. In silico methods and in vitro ADME (absorption, distribution, metabolism, and excretion) profiling are often used to guide the design and selection of library members with optimal CNS drug-like properties. acs.orgnih.gov

Library FocusKey ScaffoldDesired PropertiesReference
CNS-Active CompoundsAzetidineBBB penetration, low MW, controlled lipophilicity nih.govbroadinstitute.org
Lead-Like DiversitySpirocyclic Azetidines3D-dimensionality, novel chemical space nih.govmdpi.com

Application in Macrocyclic Peptide Design and Peptidomimetics

Macrocyclic peptides are an important class of therapeutic agents due to their high binding affinity and specificity, which arises from their pre-organized, conformationally constrained structures. nih.gov However, their synthesis can be challenging. The incorporation of turn-inducing elements can facilitate the crucial macrocyclization step.

The 3-aminoazetidine (3-AAz) subunit, which is structurally related to this compound, has been shown to be an effective turn-inducing element in the synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov Its inclusion in a linear peptide precursor can significantly improve the efficiency of cyclization for tetra-, penta-, and hexapeptides. researchgate.net

Furthermore, the azetidine ring in these macrocycles provides a handle for late-stage functionalization. researchgate.netnih.gov This allows for the attachment of various moieties, such as fluorescent dyes or biotin (B1667282) tags, for use as chemical probes. researchgate.netnih.gov The azetidine nitrogen can be chemoselectively deprotected and modified, or a "click-based" approach can be used if a suitable handle, like a propargyl carbamate, is installed on the azetidine. researchgate.netnih.gov

Utilization as Intermediates in Complex Organic Synthesis

Beyond its direct application in the design of bioactive molecules and probes, this compound and related azetidine derivatives are valuable intermediates in complex organic synthesis. magtech.com.cn The strained four-membered ring can be a source of reactivity, and the various functional groups on the azetidine and pyridine rings can be manipulated to build more elaborate molecular architectures. acs.org

The synthesis of azetidines themselves has been a subject of considerable research, with methods including the reduction of azetidin-2-ones (β-lactams), ring-closing metathesis, and various cycloaddition reactions. nih.govacs.orgmdpi.com Once formed, the azetidine ring can be functionalized at different positions. For example, the lithiation of N-Boc-2-arylazetidines allows for the introduction of various electrophiles at the 2-position. rsc.org

The pyridine moiety of this compound offers additional opportunities for synthetic transformations, such as cross-coupling reactions to introduce new substituents. The combination of the versatile azetidine core and the functionalizable pyridine ring makes this compound a powerful building block for the construction of a wide range of complex organic molecules with potential applications in materials science and medicinal chemistry. For instance, spirocyclic azetidines have been synthesized and shown to possess antimycobacterial activity. mdpi.com

Building Blocks for the Construction of Other Nitrogen-Containing Heterocyclic Systems

There is currently no available scientific literature detailing the use of this compound as a foundational building block for the synthesis of other nitrogen-containing heterocyclic systems.

Precursors for the Synthesis of Densely Functionalized Derivatives

Specific examples of this compound being used as a precursor to generate a variety of densely functionalized derivatives are not present in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Automated Synthesis and Molecular Design

Machine learning models, including support vector machines (SVM) and neural networks, are increasingly used for quantitative structure-activity relationship (QSAR) modeling. mdpi.com These models can predict the biological activity of hypothetical derivatives of 2-(Azetidin-3-yl)-5-methylpyridine, allowing researchers to prioritize the synthesis of compounds with the highest potential. mdpi.comsoton.ac.uk Generative models can design entirely new molecules on the fly, exploring a vast chemical space to identify novel structures with desired properties that are synthetically accessible. soton.ac.ukepfl.ch

The integration of these predictive algorithms with robotic automated synthesis platforms creates a closed-loop "design-build-test-learn" cycle. researchgate.netresearchgate.net Such systems can autonomously propose a novel derivative, plan its synthesis, execute the reactions, and analyze the product, feeding the results back into the ML model to refine future predictions. nih.govresearchgate.net This approach promises to significantly shorten the timeline for lead optimization and the discovery of new drug candidates derived from the this compound core.

Table 1: Applications of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact on this compound
Retrosynthesis Planning AI algorithms analyze the target molecule and propose a step-by-step synthetic pathway from commercially available starting materials. wiley.comnih.govOptimization of the current synthesis of the core scaffold and planning routes for novel, complex derivatives.
Reaction Outcome & Yield Prediction ML models are trained on vast reaction databases to predict the likely success, yield, and necessary conditions for a specific chemical transformation. wiley.comReduces experimental failures and resource consumption by pre-validating synthetic steps for functionalizing the azetidine (B1206935) or pyridine (B92270) rings.
De Novo Molecular Design Generative algorithms create novel molecular structures optimized for specific properties (e.g., binding affinity to a target, improved solubility). epfl.chDesign of new libraries of this compound analogues with enhanced therapeutic potential.
Automated Synthesis Integration AI software controls robotic platforms to perform multistep syntheses and purifications with minimal human intervention. researchgate.netresearchgate.netRapid, high-throughput synthesis of compound libraries for screening and iterative refinement of molecular properties.

Development of Asymmetric Synthetic Strategies for Enantiopure Derivatives

The three-dimensional structure of a drug molecule is critical to its biological function. For chiral molecules like derivatives of this compound, which possess a stereocenter at the C3 position of the azetidine ring, the two enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, the development of asymmetric synthetic methods to produce single, enantiomerically pure forms of these compounds is a crucial research frontier.

Current research focuses on several key strategies. One promising approach is the use of chiral catalysts, such as quinidine-based phase-transfer catalysts, which have been successfully used in the enantioselective aza-Michael reaction to produce chiral N-substituted azetidines with excellent enantioselectivities (up to 95% ee). nih.gov Similarly, copper-catalyzed asymmetric reactions, using chiral bisphosphine ligands, have been developed for the difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. acs.org These methodologies could be adapted to establish the stereocenter of this compound during its synthesis.

Another strategy involves the use of chiral auxiliaries or starting from enantiopure precursors derived from the chiral pool, such as amino acids. acs.org For example, enantiopure β-lactams, which are precursors to azetidines, can be synthesized via stereoselective ketene-imine cycloadditions. mdpi.com Subsequent reduction of the β-lactam ring retains the stereochemistry and yields the desired enantiopure azetidine. acs.org Developing these methods will be essential for systematically studying the structure-activity relationships of individual enantiomers and advancing potent and safer drug candidates.

Table 2: Asymmetric Strategies for Synthesizing Chiral Azetidine Derivatives

StrategyDescriptionApplicability to this compound
Phase-Transfer Catalysis Utilizes a chiral catalyst to control the stereochemical outcome of a reaction between two phases. nih.govEnantioselective functionalization of the azetidine nitrogen or a precursor.
Transition Metal Catalysis Employs a complex of a metal (e.g., Copper) and a chiral ligand to induce asymmetry. acs.orgrsc.orgAsymmetric cyclization or functionalization to form the chiral azetidine ring.
Organocatalysis Uses small, chiral organic molecules as catalysts for enantioselective transformations. rsc.orgIntramolecular aza-Michael additions to form chiral heterocyclic systems.
Chiral Pool Synthesis Starts with readily available, inexpensive enantiopure natural products (e.g., amino acids, terpenes). acs.orgSynthesis of the azetidine core from a precursor like serine, establishing absolute stereochemistry.

Expansion of Strain-Release Chemistry to Access More Complex and Unique Architectures

The azetidine ring is characterized by significant ring strain (approx. 25.5 kcal/mol), a property that makes it both stable enough for handling and reactive under specific conditions. researchgate.netresearchwithrutgers.com Harnessing this inherent strain energy—a concept known as strain-release chemistry—offers a powerful tool for synthesizing more complex molecules that would be difficult to create using traditional methods. rsc.orgrsc.org

A key precursor in modern strain-release chemistry is 1-azabicyclo[1.1.0]butane (ABB), a highly strained "housane"-type structure. chemrxiv.org The cleavage of the central C-N bond in ABB releases significant energy, driving reactions forward. acs.org This principle has been used in a modular approach to synthesize functionalized azetidines by reacting lithiated ABB with boronic esters, followed by a 1,2-migration. acs.org This method is highly versatile and tolerates a wide range of functional groups, making it directly applicable to the synthesis of precursors for this compound. rsc.orgacs.org

Future research will likely expand on this concept through multicomponent reactions. A recently developed four-component reaction leverages the strain-release ring-opening of ABB to drive a sequence of bond formations, allowing for the modular and rapid assembly of highly substituted azetidines. nih.gov Furthermore, radical strain-release photocatalysis, which uses visible light to generate radical intermediates that are trapped by ABB, opens another avenue for creating densely functionalized azetidines under mild conditions. chemrxiv.org Applying these strain-release strategies will enable the creation of novel analogues of this compound with diverse and complex substitution patterns for biological screening.

Bio-Inspired Synthesis and Elucidation of Biosynthetic Mechanisms for Azetidine-Containing Natural Products

Nature provides a blueprint for the synthesis of complex molecules, and the study of how organisms produce azetidine-containing natural products can inspire novel and sustainable synthetic strategies. rsc.org Although relatively rare, several natural products feature the azetidine ring, such as azetidine-2-carboxylic acid (AZE), which is found in plants and bacteria. researchgate.net The biosynthesis of these compounds presents significant challenges due to the high ring-strain energy of the azetidine moiety. rsc.orgchem960.com

Recent research has identified the enzymes responsible for creating this strained ring. For instance, AZE synthases are S-adenosylmethionine (SAM)-dependent enzymes that catalyze an unusual intramolecular cyclization to form the azetidine ring. researchgate.net Understanding the mechanism of these enzymes in detail could pave the way for their use in biocatalytic processes. By engineering these biosynthetic pathways, it may become possible to produce the azetidine core of this compound, or its precursors, in microbial systems. This bio-inspired approach offers a greener, more efficient alternative to traditional chemical synthesis.

Furthermore, elucidating the complete biosynthetic pathways of more complex azetidine alkaloids, such as penaresidin (B1208786) and penazetidine, could reveal novel enzymatic tools and strategies for functionalizing the azetidine ring. acs.org This knowledge can be translated into biomimetic chemical syntheses, where chemists design catalysts and reactions that mimic the function of enzymes to achieve high selectivity and efficiency.

Novel Catalytic Approaches for Selective Functionalization of Azetidine and Pyridine Rings

The ability to selectively modify specific C-H bonds on the this compound scaffold is critical for lead optimization in drug discovery. This late-stage functionalization allows for the rapid generation of analogues without re-synthesizing the entire molecule from scratch. researchgate.net Future research is focused on developing novel catalytic methods to precisely functionalize both the azetidine and pyridine rings.

For the pyridine ring, transition-metal-catalyzed C-H functionalization has become a powerful tool. beilstein-journals.org Catalysts based on palladium, nickel, or rhodium can direct the addition of alkyl or aryl groups to specific positions, although controlling regioselectivity remains a challenge. beilstein-journals.orgacs.org Emerging strategies use photochemical organocatalysis, where pyridinyl radicals are generated and coupled with other radicals, offering distinct positional selectivity compared to classical methods like the Minisci reaction. acs.org

For the azetidine ring, functionalization is also an active area of research. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been reported for synthesizing functionalized azetidines. rsc.org Another approach involves the directed ortho-metalation of an aryl group attached to the azetidine nitrogen, using the nitrogen atom to direct lithiation to the adjacent position on the aromatic ring, which can then be trapped with various electrophiles. lookchem.com While this applies to N-aryl azetidines, developing methods for direct C-H functionalization of the azetidine ring itself, or methods to functionalize the nitrogen of the this compound core, are key future goals. researchgate.netnih.gov

Table 3: Catalytic Strategies for Selective Functionalization

Ring SystemCatalytic ApproachDescriptionPotential Application
Pyridine Transition-Metal C-H AlkylationUses catalysts like rhodium or rare-earth metals to activate and substitute a C-H bond with an alkyl group. beilstein-journals.orgIntroduction of new substituents at positions C4 or C6 of the pyridine ring.
Pyridine Photocatalytic Radical CouplingGenerates pyridinyl radicals via single-electron transfer, which then couple with other radical species. acs.orgFunctionalization at positions C2 or C4 under mild, light-driven conditions.
Azetidine Pd-Catalyzed C-H AminationAn intramolecular reaction that forms the azetidine ring via C-H activation, suggesting potential for intermolecular variants. researchwithrutgers.comrsc.orgDirect introduction of amine-containing groups onto the azetidine ring.
Azetidine N-H FunctionalizationDirect acylation, sulfonylation, or alkylation of the azetidine nitrogen after a deprotection step. researchgate.netnih.govAttachment of dyes, biotin (B1667282) tags, or other functional moieties to the nitrogen atom.

Q & A

Advanced Research Question

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, while ligands like XPhos enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may increase side reactions; mixed solvents (e.g., THF/H₂O) balance reactivity and selectivity .
  • Temperature control : Lower temperatures (≤80°C) reduce azetidine ring decomposition, while microwave-assisted synthesis accelerates reactions .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identify proton environments (e.g., azetidine N-CH₂ vs. pyridine CH₃) and confirm regiochemistry .
  • X-ray crystallography : Resolves spatial arrangements of the azetidine-pyridine linkage, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for purity assessment .

How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact the compound’s biological activity?

Advanced Research Question

  • SAR studies : Trifluoromethyl groups (as in ’s analog) enhance metabolic stability and receptor binding affinity compared to methyl groups, likely due to increased lipophilicity and steric effects .
  • Functional assays : Compare allosteric modulation of metabotropic glutamate receptors (mGluRs) using calcium flux assays (e.g., HEK293 cells expressing mGluR5) .

What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Advanced Research Question

  • Receptor binding assays : Radioligand displacement studies (e.g., [³H]MPEP for mGluR5) quantify affinity .
  • Cell-based assays : Measure intracellular calcium (iCa²⁺) mobilization in transfected HEK293 cells to assess functional activity .
  • Enzyme inhibition : Test interactions with glutamic pyruvic transaminase (GPT) or other targets using fluorogenic substrates .

How should researchers address contradictions in reported biological activity data for azetidine-pyridine derivatives?

Advanced Research Question

  • Source analysis : Compare assay conditions (e.g., cell lines, agonist concentrations) and compound purity (HPLC ≥95%) .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., ring-opened azetidine derivatives) that may skew results .

What analytical methods ensure batch-to-batch consistency in compound synthesis?

Basic Research Question

  • HPLC/LC-MS : Monitor purity (≥98%) and detect trace impurities (e.g., unreacted precursors) .
  • Titration : Quantify residual solvents (e.g., DMF) using ammonium acetate buffer (pH 6.5) .

What pharmacokinetic challenges arise in in vivo studies, and how can they be mitigated?

Advanced Research Question

  • Metabolic stability : Azetidine rings are prone to oxidation; introduce deuterium at labile positions or use prodrug strategies .
  • Bioavailability : Optimize formulations (e.g., PEG-based carriers) to enhance solubility, as noted in analogs with trifluoromethyl groups .

How can computational modeling guide the design of analogs with improved target selectivity?

Advanced Research Question

  • Docking studies : Use mGluR5 crystal structures (PDB: 6FFI) to predict binding modes and identify key interactions (e.g., hydrogen bonds with azetidine nitrogen) .
  • MD simulations : Assess conformational stability of the azetidine-pyridine scaffold in lipid bilayers .

What safety protocols are essential for handling azetidine-containing compounds in the lab?

Basic Research Question

  • PPE : Use gloves, goggles, and fume hoods to avoid inhalation/contact, as azetidines may irritate respiratory systems .
  • Waste disposal : Collect residues in sealed containers to prevent environmental release .

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Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-methylpyridine
Reactant of Route 2
2-(Azetidin-3-yl)-5-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.